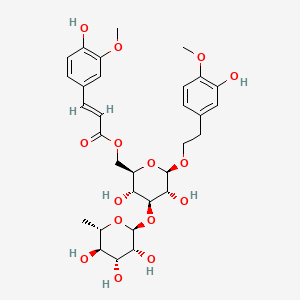

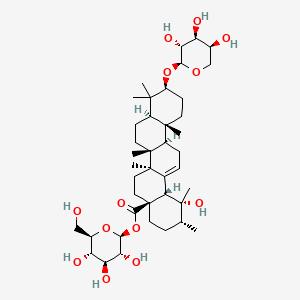

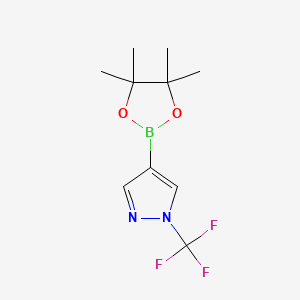

(R)-tert-Butyl 2-amino-3-hydroxypropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “®-tert-Butyl 2-amino-3-hydroxypropanoate” involves complex chemical reactions. Unfortunately, the exact synthesis process is not available in the retrieved resources. For detailed synthesis methods, please refer to the original sources .Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 2-amino-3-hydroxypropanoate” is C7H15NO3 . The molecular weight is 161.20 . Unfortunately, the exact molecular structure is not available in the retrieved resources.Physical And Chemical Properties Analysis

“®-tert-Butyl 2-amino-3-hydroxypropanoate” has a molecular weight of 161.20 . It should be stored in a dark place, in an inert atmosphere, and under -20°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Application in Synthetic Organic Chemistry

Specific Scientific Field

Synthetic Organic Chemistry

Summary of the Application

Tertiary butyl esters, including “tert-Butyl D-serinate”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Methods of Application or Experimental Procedures

A method has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Results or Outcomes

The resultant flow process was found to be more efficient and versatile compared to the batch .

Application in NMR Studies of Macromolecular Complexes

Specific Scientific Field

Biomolecular Nuclear Magnetic Resonance (NMR)

Summary of the Application

The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . This strategy is used to analyze presynaptic complexes involved in neurotransmitter release .

Methods of Application or Experimental Procedures

The tert-butyl group is attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate . The tagged proteins are then incorporated into complexes on nanodiscs .

Results or Outcomes

Sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations . This shows that tagging of proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility .

Application in Flow Microreactors

Specific Scientific Field

Chemical Engineering

Summary of the Application

Tertiary butyl esters, including “tert-Butyl D-serinate”, are used in flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch .

Methods of Application or Experimental Procedures

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Results or Outcomes

The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Application in Biocatalytic Processes

Specific Scientific Field

Biocatalysis

Summary of the Application

The tert-butyl group, which is part of “tert-Butyl D-serinate”, has implications in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes is described .

Methods of Application or Experimental Procedures

The specific methods of application in biocatalytic processes are not detailed in the source .

Results or Outcomes

The outcomes of the application in biocatalytic processes are not detailed in the source .

Application in Chemical Transformations

Specific Scientific Field

Chemical Transformations

Summary of the Application

The tert-butyl group, which is part of “tert-Butyl D-serinate”, is used in chemical transformations . This simple hydrocarbon moiety has unique reactivity patterns that are utilized in various chemical transformations .

Methods of Application or Experimental Procedures

The specific methods of application in chemical transformations are not detailed in the source .

Results or Outcomes

The outcomes of the application in chemical transformations are not detailed in the source .

Application in Biodegradation Pathways

Specific Scientific Field

Biodegradation

Summary of the Application

The tert-butyl group, which is part of “tert-Butyl D-serinate”, has implications in biosynthetic and biodegradation pathways .

Methods of Application or Experimental Procedures

The specific methods of application in biodegradation pathways are not detailed in the source .

Results or Outcomes

The outcomes of the application in biodegradation pathways are not detailed in the source .

Safety And Hazards

The compound is labeled with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWXHVOIWMNRLH-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-amino-3-hydroxypropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

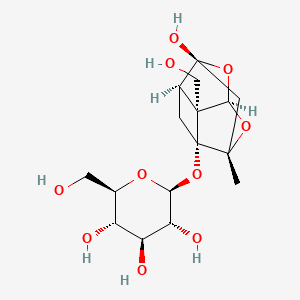

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

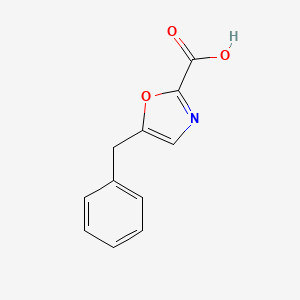

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)